molecular formula C12H14BrN3O2S B3055197 3-Phthalimidopropylisothiouronium bromide CAS No. 63344-94-5

3-Phthalimidopropylisothiouronium bromide

Cat. No. B3055197
CAS RN: 63344-94-5
M. Wt: 344.23 g/mol
InChI Key: NNGWTFVCNNNUIH-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with various reagents, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and various types of reactivity .

Scientific Research Applications

Environmental Science and Chemistry

  • Advanced Oxidation Processes : Bromide, including derivatives like 3-Phthalimidopropylisothiouronium bromide, affects the degradation kinetics of pollutants and forms undesired byproducts in sulfate radical-based advanced oxidation processes (Wang et al., 2020).

  • Solid-Phase Extraction : Ionic liquid mixed hemimicelles-based solid-phase extraction methods have been studied for the preconcentration of phthalates in environmental water samples, where compounds like 3-Phthalimidopropylisothiouronium bromide play a role (Li et al., 2008).

Medicinal Chemistry and Drug Development

  • Drug Synthesis : Research has been conducted on the synthesis of novel compounds like 3-Phthalimidopropylisothiouronium bromide for potential therapeutic applications. For instance, one study focused on compounds exhibiting inhibitory activity against Chlamydozoa trachomatis and certain bacterial species (Zhao, 1980).

  • Treatment of Sickle Cell Disease : Phthalimide derivatives containing nitric oxide-donor properties, similar to 3-Phthalimidopropylisothiouronium bromide, have been developed and evaluated for treating sickle cell disease symptoms (dos Santos et al., 2012).

Analytical Chemistry

  • Ionic Liquid Applications : The high nucleophilicity of bromide ion in the form of ionic liquids, including those similar to 3-Phthalimidopropylisothiouronium bromide, has been utilized for nucleophilic displacement reactions in analytical chemistry (Boovanahalli et al., 2004).

  • Spectroscopic and Theoretical Studies : Research on quaternary 3-phthalimidopropylammonium conjugates of steroids and bile acids, related to 3-Phthalimidopropylisothiouronium bromide, has been conducted, providing insights into their structure and potential pharmacotherapeutic applications (Brycki et al., 2014).

Other Applications

  • Photodynamic Therapy : Certain phthalocyanine derivatives, akin to 3-Phthalimidopropylisothiouronium bromide, exhibit photosensitizing properties useful in photodynamic therapy applications (Cook, 2002).

  • SPE Method for Environmental Water Samples : The use of cetyltrimethylammonium bromide-coated magnetic nanoparticles for the preconcentration of phenolic compounds in environmental water samples demonstrates the utility of bromide derivatives in analytical methodologies (Zhao et al., 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other hazards. It’s crucial for handling, storage, and disposal of the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the synthesis of other compounds .

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S.BrH/c13-12(14)18-7-3-6-15-10(16)8-4-1-2-5-9(8)11(15)17;/h1-2,4-5H,3,6-7H2,(H3,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGWTFVCNNNUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979472
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phthalimidopropylisothiouronium bromide

CAS RN

63344-94-5
Record name Pseudourea, 2-(3-(phthalimido)propyl)-2-thio-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063344945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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